3-(5-Bromo-2,4-dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
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Overview
Description
3-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, two methoxy groups, and a spirocyclic dioxaspiro structure, making it a subject of interest in organic chemistry and medicinal chemistry.
Preparation Methods
The synthesis of 3-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Aldol Condensation: The condensation of 5-bromo-2,4-dimethoxybenzaldehyde with a suitable ketone or aldehyde to form the corresponding α,β-unsaturated carbonyl compound.
Spirocyclization: The formation of the spirocyclic structure through a cyclization reaction involving the α,β-unsaturated carbonyl compound and a suitable diol.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
3-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors, such as G-protein coupled receptors, to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
3-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione can be compared with other similar compounds, such as:
5-Bromo-2,4-dimethoxybenzaldehyde: A precursor in the synthesis of the target compound, known for its use in various organic reactions.
Methyl 3-(5-bromo-2,4-dimethoxyphenyl)-2-cyanoacrylate:
3-(5-bromo-2,3-dimethoxy-phenyl)-[1,2,4]oxadiazole: A compound studied for its anti-Parkinson’s activity and interaction with dopamine receptors.
The uniqueness of 3-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-1,5-dioxaspiro[5
Properties
Molecular Formula |
C18H19BrO6 |
---|---|
Molecular Weight |
411.2 g/mol |
IUPAC Name |
3-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C18H19BrO6/c1-22-14-10-15(23-2)13(19)9-11(14)8-12-16(20)24-18(25-17(12)21)6-4-3-5-7-18/h8-10H,3-7H2,1-2H3 |
InChI Key |
GTRCWNLHSUECIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)OC3(CCCCC3)OC2=O)Br)OC |
Origin of Product |
United States |
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